molecular formula C50H84Na2O41S2 B8072494 Sbe-|A-CD

Sbe-|A-CD

Cat. No.: B8072494
M. Wt: 1451.3 g/mol
InChI Key: RGQYVQYXCZODQW-XRONRANPSA-L
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Description

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin derivative characterized by the substitution of hydroxyl groups on the β-cyclodextrin core with sulfobutyl ether moieties. This modification confers an anionic charge to the molecule, enhancing its solubility (>50 mg/mL in water) and biocompatibility compared to unmodified β-cyclodextrin . SBE-β-CD exhibits a degree of substitution (DS) of ~6.8 sulfobutyl groups per cyclodextrin molecule, optimizing its ability to form stable inclusion complexes with hydrophobic or ionizable drugs .

Key properties include:

  • Enhanced solubilization: Demonstrated a 62.9-fold increase in solubility for luteolin, a poorly water-soluble flavonoid, via host-guest complexation .
  • Electrostatic modulation: The anionic sulfonate groups enable charge-dependent interactions with cationic or neutral substrates, broadening its pharmaceutical applicability .

Properties

IUPAC Name

disodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2/t16-,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQYVQYXCZODQW-XRONRANPSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84Na2O41S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobutylether-β-cyclodextrin is synthesized by reacting β-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the nucleophilic attack of the hydroxyl groups of β-cyclodextrin on the butane sultone, resulting in the formation of sulfobutyl ether groups .

Industrial Production Methods

The industrial production of sulfobutylether-β-cyclodextrin typically involves the following steps:

    Preparation of β-cyclodextrin solution: β-cyclodextrin is dissolved in an alkaline solution.

    Addition of 1,4-butane sultone: 1,4-butane sultone is slowly added to the β-cyclodextrin solution under controlled temperature and stirring conditions.

    Reaction completion: The reaction mixture is allowed to react for a specified period to ensure complete substitution.

    Purification: The reaction mixture is purified to remove any unreacted starting materials and by-products.

    Drying: The purified product is dried to obtain the final sulfobutylether-β-cyclodextrin powder.

Chemical Reactions Analysis

Types of Reactions

Sulfobutylether-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed is sulfobutylether-β-cyclodextrin with varying degrees of substitution, depending on the reaction conditions .

Mechanism of Action

Sulfobutylether-β-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic sulfobutyl ether groups enhance the solubility and stability of the complex. This mechanism improves the bioavailability and therapeutic efficacy of the encapsulated drugs .

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclodextrins

Structural and Functional Differences

Property SBE-β-CD (DS 6.8) HP-β-CD (DS 3.5) Native β-CD
Charge Anionic Neutral Neutral
Solubility (mg/mL) >50 (pH 7.4) ~40 (pH 7.4) 1.85 (pH 7.4)
Hemolytic activity Minimal (HC50 > 1.5 mM) Moderate (HC50 ~0.5 mM) High (HC50 < 0.1 mM)
Complexation strength (Kc, M⁻¹)
• Neutral substrates 2,800–3,500 1,200–1,800 500–1,000
• Cationic substrates 2,900–3,400 800–1,100 N/A
• Anionic substrates 100–300 200–500 N/A

Binding Mechanism and Ionic Effects

  • Neutral substrates : SBE-β-CD outperforms hydroxypropyl-β-cyclodextrin (HP-β-CD) by 2–3× in complexation constants (Kc) due to additional hydrophobic interactions from sulfobutyl chains and charge-augmented hydration .
  • Cationic substrates : Electrostatic attraction between sulfonate groups and cationic moieties (e.g., prazosin) enhances binding affinity by 3–4× compared to HP-β-CD .
  • Anionic substrates : Charge repulsion reduces Kc values by 41× for SBE-β-CD compared to neutral forms, whereas HP-β-CD shows only a 2–31× reduction .
  • Ionic strength effects : Increasing NaCl concentration (0–150 mM) attenuates SBE-β-CD’s binding to cationic drugs by 60%, confirming electrostatic contributions dominate over hydrophobic forces .

Pharmacokinetic Advantages

  • Bioavailability : Luteolin/SBE-β-CD complexes achieved a 3.2× higher AUC0–24h in rats compared to free luteolin, attributed to prolonged systemic exposure from controlled release .
  • Stability : SBE-β-CD inclusion complexes resist pH-dependent dissociation in gastrointestinal fluids (pH 1.2–7.4), unlike HP-β-CD complexes, which exhibit 20–30% drug leakage in acidic conditions .

Critical Evaluation of Research Findings

  • Limitations : High DS (>7) may reduce cavity accessibility, necessitating optimization for specific APIs. Anionic repulsion also precludes use with negatively charged biologics (e.g., oligonucleotides) .
  • Regulatory status : SBE-β-CD (Captisol®) holds FDA approval for >20 formulations, whereas HP-β-CD is restricted to topical and inhaled products due to nephrotoxicity concerns .

Biological Activity

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified form of β-cyclodextrin, a cyclic oligosaccharide, which has gained attention for its unique properties and potential biological applications. This article presents a comprehensive overview of the biological activity of SBE-β-CD, including its mechanisms of action, case studies, and relevant research findings.

Overview of SBE-β-CD

SBE-β-CD is characterized by its hydrophilic nature and negative charge in aqueous solutions, which enhances its solubility and stability compared to native β-cyclodextrin. These properties make it an attractive candidate for drug delivery systems, particularly for poorly soluble drugs.

SBE-β-CD interacts with various compounds to form inclusion complexes, which can enhance the solubility and bioavailability of drugs. The primary mechanisms through which SBE-β-CD exhibits biological activity include:

  • Enhanced Drug Solubility : By encapsulating hydrophobic drugs, SBE-β-CD increases their solubility in physiological environments.
  • Stabilization of Active Ingredients : It protects sensitive compounds from degradation.
  • Controlled Release : SBE-β-CD can modulate the release profile of drugs, allowing for sustained therapeutic effects.

Cytotoxicity Studies

A study examined the cytotoxic effects of SBE-β-CD when complexed with thymoquinone (TQ) on K-562 leukemia cells. The results indicated that:

  • Cytotoxicity : The SBE-β-CD/TQ complex showed significant cytotoxic effects compared to TQ alone. The IC50 values were determined at various concentrations over a 96-hour incubation period.
TreatmentIC50 (mg/mL)
TQ25
SBE-β-CD1.43
TQ/SBE-β-CD Complex12.5

Significant differences were observed with p-values indicating statistical significance (p < 0.001) when comparing treated groups to controls .

Apoptosis Induction

The study also assessed apoptosis induction via Annexin V-FITC assays, revealing that:

  • Caspase Activation : The treatment with the SBE-β-CD/TQ complex led to increased caspase 3/7 activity, indicating enhanced apoptotic pathways in leukemia cells.
TreatmentCaspase 3/7 Activity (Relative Luminescence Units)
Control100
TQ150
SBE-β-CD200
TQ/SBE-β-CD Complex300

These findings suggest that SBE-β-CD not only enhances the efficacy of TQ but also promotes apoptosis in cancer cells .

Veterinary Applications

Research has highlighted the use of β-cyclodextrins, including SBE-β-CD, in veterinary medicine. These studies focus on improving drug efficacy for antibiotics and antifungals by enhancing their solubility and bioavailability.

  • Antibiotic Efficacy : Inclusion complexes formed with SBE-β-CD have shown improved therapeutic outcomes in treating bacterial infections in animals.
  • Anti-inflammatory Effects : The use of SBE-β-CD has been explored in formulations aimed at reducing inflammation in veterinary patients, demonstrating its potential as a delivery system for anti-inflammatory agents .

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